![molecular formula C10H18N2 B13176843 (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a fused bicyclic system, which includes a pyrrole ring and a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine can be achieved through several methods. One common approach involves the use of 2-alkylpyridines as substrates. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used for the synthesis of indolizines . These methods typically involve the cyclization of pyridine derivatives under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve higher yields and better control over the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds. Substitution reactions can introduce various functional groups into the indolizine core .
Wissenschaftliche Forschungsanwendungen
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indolizine derivatives have shown potential as inhibitors of vascular endothelial growth factor (VEGF) and neuropilin, making them valuable in cancer research and treatment . Additionally, some derivatives exhibit excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications .
Wirkmechanismus
The mechanism of action of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit VEGF, which plays a crucial role in angiogenesis. By blocking this pathway, the compound can potentially prevent the growth of new blood vessels in tumors, thereby inhibiting cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine include other indolizine derivatives such as pyrrolo[1,2-a]pyridine and its π-expanded analogues . These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Uniqueness: What sets this compound apart is its specific stereochemistry and the unique biological activities of its derivatives.
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(3aS,9aS)-2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine |
InChI |
InChI=1S/C10H18N2/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12/h8-11H,1-7H2/t8-,9?,10+/m0/s1 |
InChI-Schlüssel |
YYTQFUQKFQENQE-DJBFQZMMSA-N |
Isomerische SMILES |
C1CCN2[C@@H]3CNC[C@@H]3CC2C1 |
Kanonische SMILES |
C1CCN2C(C1)CC3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


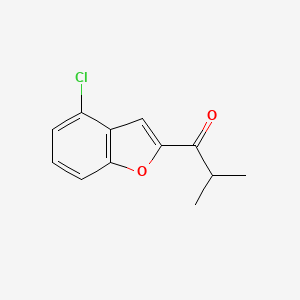
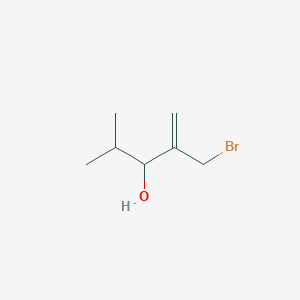


![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)
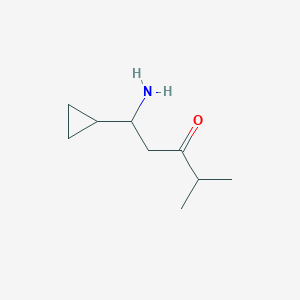
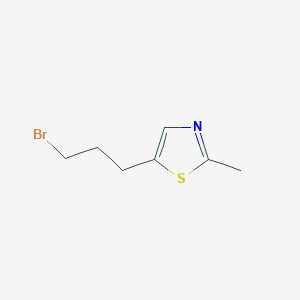
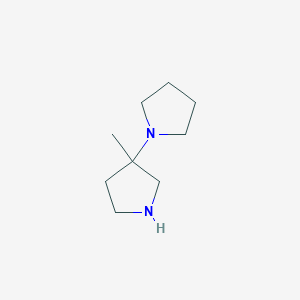
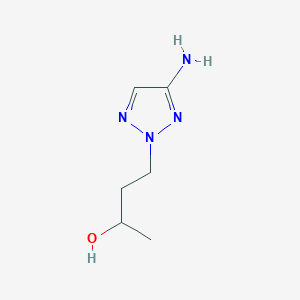
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
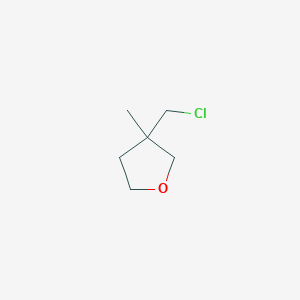
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
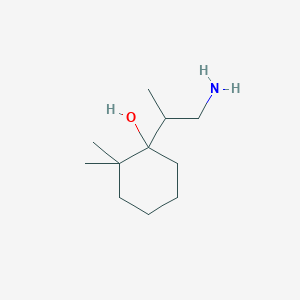
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
